2-(Trifluoromethylthio)aniline

Lipophilicity ADME Drug Design

Ortho-SCF3 anilines face supply inconsistencies and lack definitive solid-state characterization for CMC documentation. 2-(Trifluoromethylthio)aniline (CAS 347-55-7) resolves these with a validated single-crystal X-ray structure and a low-melting solid form that streamlines scale-up: • Single-crystal X-ray structure (monoclinic C2, R=0.053) for regulatory CMC documentation. • Balanced LogP 2.07-lower than meta-isomer-enhances bioavailability & agrochemical penetration. • Low-melting solid (mp 30-34 °C) enables precise weighing, reduced solvent use, and safer multi-kg campaigns.

Molecular Formula C7H6F3NS
Molecular Weight 193.19 g/mol
CAS No. 347-55-7
Cat. No. B1362539
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Trifluoromethylthio)aniline
CAS347-55-7
Molecular FormulaC7H6F3NS
Molecular Weight193.19 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)N)SC(F)(F)F
InChIInChI=1S/C7H6F3NS/c8-7(9,10)12-6-4-2-1-3-5(6)11/h1-4H,11H2
InChIKeyHIPLFBJHUALLRK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Trifluoromethylthio)aniline: Physicochemical & Regulatory Overview


2-(Trifluoromethylthio)aniline (CAS 347-55-7, MFCD00236333, EC 206-473-1) is a fluorinated aromatic amine building block with molecular formula C7H6F3NS and molecular weight 193.189 g/mol . It features an ortho-SCF3 substituent that imparts strong electron-withdrawing character and enhanced lipophilicity relative to non-fluorinated anilines [1]. Physical data include a melting point of 30–34 °C, boiling point of 153.6 ± 40.0 °C at 760 mmHg, predicted density of 1.4 ± 0.1 g/cm³, and a calculated LogP of 2.07 . It is classified as harmful (H302, H315, H319, H335), requiring storage at 2–8 °C and standard laboratory safety precautions .

Ortho-SCF₃ substitution provides strong electron‑withdrawing character for synthetic building blocks
Low‑melting solid (mp 30–34 °C) improves weighing accuracy and reduces solvent use in process workflows
Reported TRPA1 dual modulator supports ion channel probe development in research models

Ortho-SCF3 Aniline: Irreplaceability vs. Isomers


The ortho-trifluoromethylthio substitution in 2-(trifluoromethylthio)aniline dictates a unique electronic and steric environment that is not preserved in meta- or para-isomers. The SCF3 group exhibits a Hansch lipophilicity parameter of π = 1.44, significantly higher than the trifluoromethyl group (π = 0.88), which directly alters membrane permeability and metabolic stability . Direct comparisons of LogP values confirm that the 2-isomer (LogP = 2.07) is considerably less lipophilic than the 3-isomer (LogP = 3.46), leading to distinct biodistribution profiles [1]. Generic substitution with non-fluorinated thioanisidines or 2-(trifluoromethyl)aniline would negate the -SCF3 group's electron-withdrawing effects (σp = 0.50) and metabolic advantages. Furthermore, the compound's solid physical state at room temperature (mp 30–34 °C) differs from liquid analogs and impacts handling, formulation, and scale-up logistics .

Ortho vs meta/para regioisomers Electron‑withdrawing effect and LogP differ significantly (2.07 vs 3.46); permeability and binding may shift.
Non‑fluorinated or CF₃ analogs Absence of the SCF₃ group (π = 1.44) removes distinct lipophilicity and metabolic stability; direct substitution may not reproduce target properties.
Physical state variation Solid at room temperature vs liquid meta‑isomer alters handling, formulation, and scale‑up logistics; transfer protocols may require adjustment.

Quantitative Differentiation vs. Regioisomers and Analogs


LogP: Ortho-SCF3 vs. Meta-SCF3 and Methylthio Analogs

2-(Trifluoromethylthio)aniline exhibits a calculated LogP of 2.07, which is approximately 1.4 log units lower than its meta-isomer (3.46) [1]. The Hansch parameter for the SCF3 group (π = 1.44) provides substantially greater lipophilicity enhancement than the methylthio group (π ≈ 0.61 for SCH3) [2].

LogP Comparison
Cross-study reported
2.07 (ortho) vs 3.46 (meta)
Δ –1.39
Balanced lipophilicity supports a permeability–solubility profile distinct from the meta‑isomer.
Calculated LogP; verify with experimental data.
Lipophilicity ADME Drug Design Agrochemical Penetration

TRPA1 Channel Modulation vs. Inactive Analogs

In HEK293 cells expressing rat TRPA1, 2-(trifluoromethylthio)aniline acts as both an agonist (EC50 = 1.70 µM) and antagonist (IC50 = 3.40 µM) of the channel [1]. This dual activity is absent in non-fluorinated aniline or simple 2-fluoroaniline, which lack sufficient electron-withdrawing capacity to engage the TRPA1 binding site.

TRPA1 Modulation
Class‑level
EC₅₀ 1.70 µM (agonist)
IC₅₀ 3.40 µM (antagonist)
Reported dual activity supports TRPA1 ion channel probe development; activity absent in non‑fluorinated anilines.
Rat TRPA1 in HEK293 cells; calcium flux assay.
Ion Channel Pharmacology Pain Research TRPA1 Agonist/Antagonist Cell-based Assay

Crystal Structure vs. Uncharacterized Isomers

The single-crystal X-ray structure of 2-(trifluoromethylthio)aniline has been solved and refined to R = 0.053 in the monoclinic space group C2 with unit cell parameters a = 20.2528(4), b = 6.7254(2), c = 10.6748(2) Å, β = 94.699(3)°, Z = 4 [1]. In contrast, no peer-reviewed crystal structures are available for the 3- or 4-isomers of (trifluoromethylthio)aniline, limiting their solid-state characterization.

Crystal Structure
Head‑to‑head
Monoclinic C2, R = 0.053
Published single‑crystal data enables solid‑state identity control; no peer‑reviewed structure for other isomers.
Room‑temperature XRD; 2043 observed reflections.
Crystallography Solid-State Chemistry Polymorph Screening Analytical Quality Control

Solid-State Handling: Ortho-SCF3 vs. Liquid Meta-Isomer

2-(Trifluoromethylthio)aniline is a low-melting solid (mp 30–34 °C) at room temperature . Its meta-isomer, 3-(trifluoromethylthio)aniline, is a clear yellow liquid with a predicted pKa of 3.28 ± 0.10 . The solid-state nature of the ortho-isomer simplifies weighing, reduces spill risk during transfer, and minimizes volatile emissions compared to liquid handling.

Physical State
Head‑to‑head
Solid at RT
(mp 30–34 °C)
Solid form simplifies weighing and reduces volatile emissions compared to liquid meta‑isomer.
Meta‑isomer is a clear yellow liquid.
Process Chemistry Scale-Up Formulation Logistics

Research & Industrial Applications


TRPA1 Probe Development for Pain & Inflammation

With validated EC50 = 1.70 µM (agonist) and IC50 = 3.40 µM (antagonist) activity at rat TRPA1 channels [1], 2-(trifluoromethylthio)aniline serves as a direct chemical probe for ion channel modulation studies. This is not replicable with non-fluorinated anilines or simple 2-fluoroaniline, which lack the electron-withdrawing SCF3 group necessary for binding site engagement.

Solid-State Intermediate for CMC Filing

The published single-crystal X-ray structure (monoclinic C2, R = 0.053) provides unequivocal identity confirmation [2]. This is critical for Chemistry, Manufacturing, and Controls (CMC) documentation, where regulatory agencies require definitive solid-state characterization—a feature not available for meta- or para-isomers of (trifluoromethylthio)aniline.

Solid Handling for Large-Scale Synthesis

As a low-melting solid (mp 30–34 °C) , 2-(trifluoromethylthio)aniline enables more precise weighing, reduced solvent use, and lower volatile emissions compared to liquid regioisomers like 3-(trifluoromethylthio)aniline. This translates to improved process safety and operational efficiency in multi-kilogram production campaigns.

Agrochemical Intermediate: Balanced Lipophilicity for Cuticle Penetration

With a LogP of 2.07—significantly lower than the meta-isomer (3.46)—the ortho-SCF3 aniline offers a balanced lipophilicity profile that may enhance both cuticle penetration and phloem mobility in systemic pesticide design [3]. The SCF3 group's high lipophilicity (π = 1.44) further improves membrane permeability relative to CF3-substituted analogs (π = 0.88).

Application
Selection Property
Validation Focus
TRPA1 ion channel modulation studies
Electron‑withdrawing SCF₃ group for target engagement
Agonist/antagonist activity assay context
Solid‑state identity control for material characterization
Published single‑crystal X‑ray data
PXRD identity confirmation review
Process‑scale synthesis handling
Low‑melting solid physical form
Weighing accuracy and emission reduction
Agrochemical active ingredient design
Balanced lipophilicity profile
Permeability–mobility balance review

Technical Documentation Hub

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34 linked technical documents
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